Norgestimate-[d6] Norgestimate-[d6] Norgestimate-d6 is intended for use as an internal standard for the quantification of norgestimate by GC- or LC-MS. Norgestimate is a progestin and a prodrug form of norelgestromin and levonorgestrel. It binds to progestin receptors (mean IC50 = 3.48 nM for rabbit uterine receptors) and is selective for progestin over androgen receptors (mean IC50 = 764 nM for rat prostatic receptors) in radioligand binding assays. Norgestimate maintains pregnancy in ovariectomized female rats in a dose-dependent manner. It inhibits ovulation in 100% of female rats when administered at a dose of 0.5 mg/kg. Norgestimate (2 mg/kg) completely inhibits estrone-induced vaginal cornification in ovariectomized female rats, indicating antiestrogenic activity. Formulations containing norgestimate in combination with ethinyl estradiol have been used as oral contraceptives and in the treatment of acne vulgaris.
Norgestimate-2,2,4,6,6,10-D6 is a labelled analogue of Norgestimate. Norgestimate is a form of progesterone used with estradiol to treat the symptoms of menopause.
Brand Name: Vulcanchem
CAS No.: 1263194-12-2
VCID: VC0196468
InChI: InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19?,20?,21?,22-,23-/m0/s1/i6D2,7D2,14D,18D
SMILES: CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34
Molecular Formula: C23H25NO3D6
Molecular Weight: 375.54

Norgestimate-[d6]

CAS No.: 1263194-12-2

Cat. No.: VC0196468

Molecular Formula: C23H25NO3D6

Molecular Weight: 375.54

Purity: 98% HPLC, 98 atom % D

* For research use only. Not for human or veterinary use.

Norgestimate-[d6] - 1263194-12-2

CAS No. 1263194-12-2
Molecular Formula C23H25NO3D6
Molecular Weight 375.54
IUPAC Name [(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19?,20?,21?,22-,23-/m0/s1/i6D2,7D2,14D,18D
SMILES CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Chemical Structure and Physical Properties

Molecular Structure and Formula

Norgestimate-d6 has the molecular formula C₂₃H₂₅D₆NO₃, compared to the non-deuterated norgestimate formula of C₂₃H₃₁NO₃. The strategic placement of six deuterium atoms creates a compound with nearly identical chemical properties but a mass shift that can be precisely detected by analytical instruments . The compound maintains the core steroid structure of norgestimate with its characteristic 3-oxime and 17-acetoxy functional groups.

Physical and Chemical Properties

The physical and chemical properties of norgestimate-d6 are summarized in the following table:

PropertyValueReference
CAS Number1263194-12-2
Molecular FormulaC₂₃H₂₅D₆NO₃
Molecular Weight375.534 g/mol
Exact Mass375.268066
Density1.2±0.1 g/cm³
Boiling Point497.9±45.0 °C (at 760 mmHg)
Flash Point254.9±28.7 °C
LogP5.00
Vapor Pressure0.0±2.9 mmHg (at 25°C)
Index of Refraction1.611
Recommended Storage2-8°C

The physical properties of norgestimate-d6 closely mirror those of non-deuterated norgestimate, which has a molecular weight of 369.497 g/mol and a melting point of 216°C . The slight difference in molecular weight (approximately 6 atomic mass units) is attributable to the six deuterium atoms replacing hydrogen atoms in the structure.

Deuteration Effects and Applications

Analytical Applications

Norgestimate-d6 serves as an ideal internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The compound's nearly identical chemical behavior to norgestimate ensures comparable chromatographic retention and extraction efficiency, while the mass difference allows clear differentiation in mass spectrometric detection.

The utility of deuterated analogs like norgestimate-d6 extends to:

  • Method development and validation for quantitative analysis

  • Accounting for matrix effects and recovery variations in biological samples

  • Ensuring accurate quantification by compensating for analyte losses during sample preparation

  • Tracking metabolic transformations in pharmacokinetic studies

Bioanalytical Methods and Research Applications

Mass Spectrometric Detection

The deuterium labeling in norgestimate-d6 creates characteristic mass spectrometry fragmentation patterns that are distinguishable from the non-deuterated counterpart. This property is essential for its function as an internal standard in bioanalytical methods. Research indicates that norgestimate-d6 and its metabolites show predictable mass shifts in both precursor and product ions during tandem mass spectrometry, allowing for selective detection even in complex biological matrices .

Applications in Pharmacokinetic Studies

Norgestimate-d6 has proven valuable in the development and validation of sensitive analytical methods for quantifying norgestimate and its metabolites in biological fluids. Notably, the compound enables accurate and precise measurement at sub-picogram levels, which is essential for studying the pharmacokinetics of oral contraceptives containing norgestimate .

Research has demonstrated that ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods using norgestimate-d6 as an internal standard can achieve:

  • Linear quantification ranges of 20-5000 pg/mL with correlation coefficients ≥0.9988

  • Intra-run and inter-run precision and accuracy within 10%

  • High recovery rates (>93.90% for deuterated analogs)

  • Short analysis times (4.5 minutes per run)

Metabolites and Related Deuterated Compounds

17-Desacetyl Norgestimate-d6

One significant metabolite for which a deuterated analog has been developed is 17-desacetyl norgestimate-d6 (CAS #1263184-13-9). This compound results from the deacetylation of norgestimate-d6 at the 17-position and has the molecular formula C₂₁H₂₉NO₂ with a molecular weight of 327.47 g/mol . It serves as an important internal standard for the quantification of the active metabolite 17-desacetyl norgestimate (norelgestromin) in human plasma .

Research has shown that 17-desacetyl norgestimate-d6 demonstrates excellent recovery rates (93.90%) in bioanalytical methods and maintains stability under various laboratory conditions, making it suitable for long-term pharmacokinetic studies .

N-Acetyl Norgestimate-d6

Another related deuterated compound is N-acetyl norgestimate-d6 (CAS #1263195-02-3), which has a molecular formula of C₂₅H₂₇D₆NO₄ and a molecular weight of 417.57100 g/mol . This compound represents an acetylated derivative of norgestimate-d6 and serves specific analytical purposes in pharmaceutical research.

Synthetic Approaches and Production

Deuteration Strategies

The synthesis of norgestimate-d6 typically involves selective incorporation of deuterium atoms at specific positions in the norgestimate structure. While the exact synthetic routes are often proprietary, typical approaches include:

  • Catalytic exchange reactions using deuterium gas or deuterated solvents

  • Reduction of key intermediates with deuterated reducing agents

  • Base-catalyzed exchange reactions in deuterated media

  • Custom synthesis from deuterated precursors

These methods aim to achieve high isotopic purity while maintaining the stereochemical integrity of the original compound, which is critical for ensuring that the deuterated analog behaves identically to the parent compound in analytical applications.

Quality Control and Characterization

The production of high-quality norgestimate-d6 requires rigorous characterization to confirm both structural integrity and deuterium incorporation. Typical quality control parameters include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm deuterium positions

  • High-resolution mass spectrometry to verify molecular weight and isotopic distribution

  • Chromatographic purity assessment

  • Determination of isotopic purity (percentage of deuterium incorporation at each position)

Research Applications in Pharmaceutical Development

Drug Metabolism and Pharmacokinetic Studies

Norgestimate-d6 plays a crucial role in understanding the metabolic fate of norgestimate in the human body. When non-deuterated norgestimate is administered, it is primarily converted to at least two active metabolites: levonorgestrel 3-oxime (norelgestromin) and levonorgestrel . By using norgestimate-d6 in controlled studies, researchers can track these metabolic pathways with greater precision, differentiating between the administered compound and endogenous compounds or metabolites formed through alternative routes.

Click Chemistry Applications

Beyond its role as an internal standard, norgestimate-d6 has applications in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are important for synthesizing complex molecules in pharmaceutical research and development. The alkyne group in norgestimate-d6 allows it to participate effectively in these reactions, facilitating the creation of novel compounds and conjugates for various research purposes.

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